molecular formula C20H19N7O3 B2745398 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1798488-15-9

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2745398
CAS RN: 1798488-15-9
M. Wt: 405.418
InChI Key: LIBKSLXQIBZBMV-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives have been synthesized and evaluated for their anticancer activities . They have shown potent inhibitory activities against various cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the establishment of their structures by NMR and MS analysis .


Molecular Structure Analysis

The molecular structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are not specifically mentioned in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives were not specifically mentioned in the retrieved papers .

Scientific Research Applications

Anticancer Properties

The compound’s potential as an anticancer agent has been investigated. Researchers synthesized novel 1,2,4-triazole derivatives, including variations of this compound, and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against Hela cells, with IC50 values lower than 12 μM. Additionally, safety assessments revealed proper selectivity against cancerous cells while sparing normal cells .

Antimicrobial Activity

Heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring in this compound, often exhibit antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against various pathogens, including bacteria, fungi, and viruses. Further studies are needed to determine its efficacy and mechanism of action .

Aromatase Inhibition

Molecular docking studies have suggested that this compound may interact with the binding pocket of the aromatase enzyme. Aromatase inhibitors are used in breast cancer treatment to suppress estrogen production. Investigating its binding modes and potential as an aromatase inhibitor could be valuable .

Anti-Inflammatory Effects

Given the structural features, this compound might modulate inflammatory pathways. Researchers could explore its impact on inflammatory markers, cytokines, and related signaling pathways to assess its anti-inflammatory potential .

Neuroprotective Properties

Certain heterocyclic compounds exhibit neuroprotective effects. Investigating whether this compound can protect neurons from oxidative stress, inflammation, or other neurodegenerative factors would be relevant .

Antioxidant Activity

The benzofuran moiety in this compound suggests potential antioxidant properties. Researchers could assess its ability to scavenge free radicals and protect against oxidative damage .

Safety and Hazards

The safety of these compounds was evaluated on a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3/c1-29-15-4-2-3-14-9-16(30-19(14)15)20(28)26-7-5-25(6-8-26)17-10-18(23-12-22-17)27-13-21-11-24-27/h2-4,9-13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBKSLXQIBZBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

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